molecular formula C8H14N2OS B14565238 N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide CAS No. 61516-82-3

N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide

Cat. No.: B14565238
CAS No.: 61516-82-3
M. Wt: 186.28 g/mol
InChI Key: PQGTVNUOGWOCFS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide is an organic compound with a unique structure that includes a pyrrolidine ring and a sulfanyliden group

Properties

CAS No.

61516-82-3

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N,N-dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide

InChI

InChI=1S/C8H14N2OS/c1-9(2)7(11)6-10-5-3-4-8(10)12/h3-6H2,1-2H3

InChI Key

PQGTVNUOGWOCFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1CCCC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves multistage distillation in rectification columns to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and other nucleophiles. For example, hydrolysis of the acyl-N bond occurs in the presence of acids .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis in the presence of acids yields acetic acid and dimethylamine .

Scientific Research Applications

N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .

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